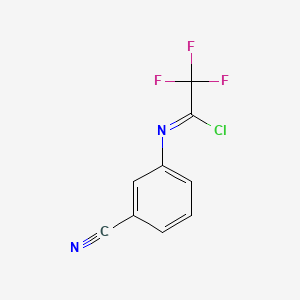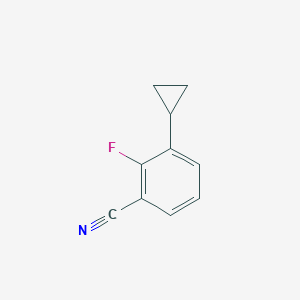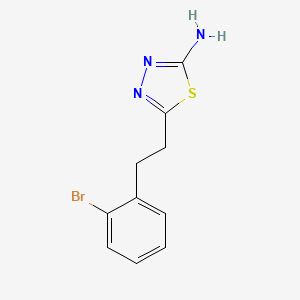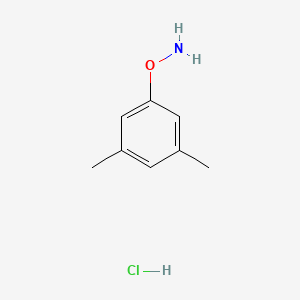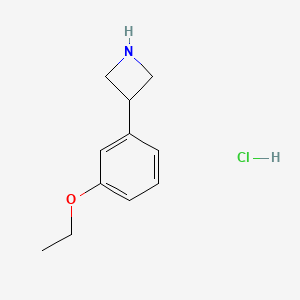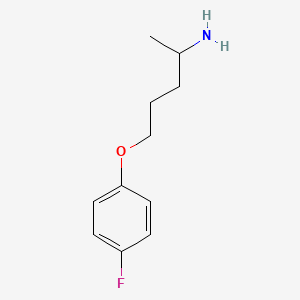![molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzene derivative, the introduction of amino and methoxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing catalysts to enhance reaction rates. Techniques such as recrystallization and chromatography are used to purify the final product, ensuring it meets the required specifications for further applications.
化学反応の分析
Types of Reactions
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazolines.
科学的研究の応用
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
作用機序
The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Aminoquinazoline: Shares the quinazoline core but lacks the methoxy group, resulting in different reactivity and applications.
8-Methoxyquinazoline: Similar structure but without the amino group, affecting its biological activity.
5,10-Dihydroquinazoline: Lacks both the amino and methoxy groups, making it less reactive.
Uniqueness
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16) |
InChIキー |
FJPOZUVCFIDQSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)





![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

